Csf1R-IN-1

Description

Properties

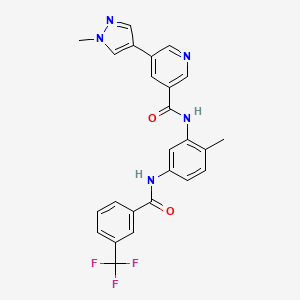

IUPAC Name |

5-(1-methylpyrazol-4-yl)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N5O2/c1-15-6-7-21(31-23(34)16-4-3-5-20(9-16)25(26,27)28)10-22(15)32-24(35)18-8-17(11-29-12-18)19-13-30-33(2)14-19/h3-14H,1-2H3,(H,31,34)(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEXIUCHJUGPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=CC(=C3)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Lead Compound Modification

The discovery of BPR1R024 originated from the optimization of BPR1K871 (9 ), a quinazoline-based inhibitor with suboptimal pharmacokinetic properties and off-target Aurora kinase (AURA/B) activity. Initial modifications focused on reducing rotatable bonds (NRB) to improve oral bioavailability while retaining CSF1R selectivity. The thiazolylurea moiety in BPR1K871 was replaced with a phenyl group, and the flexible side chain was truncated to lower NRB from 11 to 7. Introduction of a N,N-dimethylamino group at the 7-position of the quinazoline ring yielded intermediate 10 , which exhibited conserved CSF1R inhibition (IC~50~ = 21 nM) but reduced AURA/B activity.

Structural Elaboration for Kinase Selectivity

To further attenuate AURA/B inhibition, bulky substituents were introduced into the quinazoline scaffold. Elongation of the terminal side chain in 11 and substitution of the benzyl group with a pyridyl moiety culminated in BPR1R024 (12 ). These modifications enhanced CSF1R selectivity (IC~50~ = 0.53 nM) while minimizing off-target effects (AURA/B inhibition <50% at 1 µM). Critical synthetic steps included:

-

CuI-catalyzed coupling : A pivotal O-selective coupling reaction between 61f and p-aminophenol (49 ) enabled the introduction of the dimethylaminoquinazoline core.

-

Reductive amination : Formaldehyde-mediated reductive amination of aniline 64 facilitated the installation of the terminal pyridyl group.

Chemistry and Intermediate Synthesis

Key Building Blocks and Reaction Schemes

The synthesis of BPR1R024 relied on three primary building blocks (51 , 54a–c , and 57a–n ) constructed via the following routes (Scheme 1):

-

Urea formation : p-Aminophenol (49 ) reacted with phenyl isocyanate (50a ) to form urea 51 .

-

Carbamate synthesis : Anilines 52a–c were treated with p-nitrophenyl chloroformate (53 ) to yield carbamates 54a–c .

-

Amine preparation : Reduction of nitriles 55a–c with NaBH~4~ and CoCl~2~, followed by Boc deprotection, afforded amines 56a–c .

Table 1: Intermediate Inhibitory Activities Against CSF1R and AURA/B

| Compound | CSF1R IC~50~ (nM) | AURA Inhibition @1 µM | AURB Inhibition @1 µM |

|---|---|---|---|

| 9 | 0.53 | 82% | 79% |

| 10 | 21 | 40% | 61% |

| 12 | 0.53 | <50% | <50% |

Crystallographic Validation and Binding Mode Analysis

Co-Crystal Structure of BPR1R024 with CSF1R

A 1.9 Å resolution co-crystal structure of BPR1R024 bound to CSF1R (PDB: 4HW7 mutant) revealed critical interactions:

Table 2: Binding Affinities of Select CSF1R Inhibitors

| Compound | CSF1R IC~50~ (nM) | K~d~ (Autoinhibited CSF1R, nM) |

|---|---|---|

| 23 | 0.5 | 26 |

| 45 | 0.3 | 2.3 |

| 12 | 0.53 | 26 |

Pharmacokinetic and Selectivity Profiling

ADME Optimization

BPR1R024 demonstrated improved pharmacokinetics over earlier analogs, with a 3.5-fold increase in oral bioavailability (F = 34%) in murine models. Key enhancements included:

Kinome-Wide Selectivity

Profiling against 468 kinases revealed >100-fold selectivity for CSF1R over AURA/B, KIT, and PDGFRα. Off-target inhibition of FLT3 and RET remained below 20% at 1 µM.

Industrial-Scale Synthesis Considerations

Process Chemistry Challenges

Large-scale production of BPR1R024 required addressing:

Chemical Reactions Analysis

Types of Reactions

CSF1R-IN-1 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of modified compounds with different functional groups .

Scientific Research Applications

Targeting Tumor-Associated Macrophages (TAMs)

Csf1R-IN-1 is primarily investigated for its ability to modulate the tumor microenvironment by targeting TAMs, which are known to promote tumor growth and metastasis. The inhibition of CSF1R signaling can lead to a shift in the polarization of TAMs from a pro-tumorigenic M2-like phenotype to an anti-tumorigenic M1-like phenotype. Studies have demonstrated that Csf1R-IN-1 can effectively reduce the population of M2-like TAMs while enhancing the infiltration of cytotoxic CD8+ T cells into tumors, thereby improving anti-tumor immunity .

Key Findings:

- Inhibition of Tumor Growth : In vivo studies using mouse models have shown that Csf1R-IN-1 administration significantly delays tumor progression by altering the immune landscape within the tumor .

- Reprogramming TAMs : Csf1R-IN-1 facilitates the repolarization of TAMs, which is crucial for developing effective immunotherapies against various cancers, including breast and lung cancers .

Combination Therapies

Csf1R-IN-1 is being explored in combination with other therapeutic agents to enhance overall efficacy. The favorable safety profile observed in early clinical trials makes it an attractive candidate for combination therapies alongside standard chemotherapy and immunotherapy .

Modulation of Microglial Activity

Csf1R-IN-1 also shows potential in treating neurodegenerative diseases by modulating microglial activity. CSF1R plays a critical role in microglial homeostasis and neurogenesis. Inhibiting CSF1R can lead to beneficial effects on neuronal survival and function, particularly in conditions like Alzheimer's disease and multiple sclerosis .

Research Insights:

- Neuroprotective Effects : Studies indicate that inhibiting CSF1R can enhance microglial survival and promote neuroprotective mechanisms, suggesting a dual role in both immune modulation and neuronal support .

- Targeting Neuroinflammation : Csf1R-IN-1 may help reduce neuroinflammatory responses associated with various neurological disorders, potentially improving patient outcomes .

CSF1R Radiotracers

Recent advancements have focused on developing CSF1R-targeted radiotracers for imaging purposes. These radiotracers can help visualize CSF1R expression in tumors and inflammatory lesions, providing valuable diagnostic information that can guide therapeutic decisions .

Potential Benefits:

- Enhanced Imaging Techniques : The development of positron emission tomography (PET) tracers targeting CSF1R could significantly improve diagnostic capabilities for monitoring disease progression and treatment response in cancer patients .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Immunotherapy | Reprogramming TAMs from M2 to M1 phenotype | Delays tumor growth; enhances CD8+ T cell infiltration |

| Neuroinflammation | Modulating microglial activity | Promotes neuronal survival; reduces inflammatory responses |

| Diagnostic Imaging | Development of CSF1R-targeted radiotracers | Improved visualization of tumors and inflammatory lesions |

Mechanism of Action

CSF1R-IN-1 exerts its effects by binding to the active site of CSF1R, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as PI3K, JAK, and MAPKs, which are essential for cell survival, proliferation, and differentiation . By blocking CSF1R signaling, CSF1R-IN-1 can reduce the proliferation of tumor-associated macrophages and other immune cells involved in disease progression .

Comparison with Similar Compounds

MCULE-8715589337

Key Similarities and Differences :

- Binding Stability : Molecular dynamics simulations reveal that CSF1R-IN-1 and MCULE-8715589337 exhibit lower RMSD values (3 Å and 2.4 Å, respectively) compared to a reference compound (3–3.5 Å), indicating superior structural stability .

- Molecular Interactions :

- MCULE-8715589337: Exhibits moderate, non-selective activity in both cell lines (IC50: ~37–39 μM) .

Table 1: Comparative Profile of CSF1R-IN-1 and MCULE-8715589337

c-Fms-IN-1

Key Similarities and Differences :

- Potency : c-Fms-IN-1 has a slightly lower IC50 (0.8 nM) compared to CSF1R-IN-1 (0.5 nM), suggesting marginally higher in vitro efficacy .

- Target Specificity : While CSF1R-IN-1 is highly selective for CSF1R, c-Fms-IN-1 may exhibit off-target effects due to its broader kinase inhibition profile .

- Clinical Applications : CSF1R-IN-1 is prioritized for pancreatic cancer research, whereas c-Fms-IN-1 is often used in inflammatory disease models .

Table 2: CSF1R-IN-1 vs. c-Fms-IN-1

| Parameter | CSF1R-IN-1 | c-Fms-IN-1 |

|---|---|---|

| IC50 (CSF1R) | 0.5 nM | 0.8 nM |

| Selectivity | High | Moderate |

| Primary Use | Cancer immunotherapy | Inflammation research |

GW2580 and Ki20227

- GW2580 : A brain-penetrant CSF1R inhibitor with an IC50 of ~1 nM. Unlike CSF1R-IN-1, it is used in neurodegenerative disease studies due to its ability to cross the blood-brain barrier .

- Ki20227 : Shows dual inhibition of CSF1R and c-KIT (IC50: 2 nM and 12 nM, respectively). Its broader target profile limits direct comparability to CSF1R-IN-1’s specificity .

Table 3: Broader CSF1R Inhibitor Landscape

| Compound | IC50 (CSF1R) | Key Features |

|---|---|---|

| CSF1R-IN-1 | 0.5 nM | High selectivity, pancreatic cancer |

| GW2580 | ~1 nM | Brain-penetrant, neuroinflammation |

| Ki20227 | 2 nM | Dual c-KIT/CSF1R inhibition |

Research Findings and Implications

- Mechanistic Superiority : CSF1R-IN-1’s stable binding (low RMSD) and selective cytotoxicity in MiaPaCa-2 cells position it as a promising candidate for pancreatic cancer therapy .

- Limitations : Its lack of efficacy in PANC-1 cells underscores the need for biomarker-driven patient stratification in clinical trials .

- Competitive Landscape : While MCULE-8715589337 and c-Fms-IN-1 offer unique interaction profiles or potency, CSF1R-IN-1’s balance of selectivity and pharmacokinetics makes it a standout candidate .

Biological Activity

Csf1R-IN-1 is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which plays a critical role in various biological processes, particularly in the immune system and central nervous system (CNS). This article provides an overview of the biological activity of Csf1R-IN-1, including its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

Overview of CSF1R

CSF1R is a tyrosine kinase receptor that regulates the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia. It is activated by two ligands: colony stimulating factor 1 (CSF1) and interleukin-34 (IL-34) . Dysregulation of CSF1R signaling has been implicated in several diseases, including neurodegenerative disorders and cancer .

Csf1R-IN-1 functions by blocking CSF1R activation, thereby inhibiting downstream signaling pathways that promote macrophage survival and proliferation. This inhibition leads to the depletion of tumor-associated macrophages (TAMs) in various cancer models, shifting the immune landscape towards a more anti-tumorigenic profile . The compound has shown efficacy in repolarizing M2-like TAMs to M1-like phenotypes, which are associated with anti-tumor immunity .

1. Macrophage Modulation

- Depletion of TAMs : Csf1R-IN-1 has been demonstrated to significantly reduce the population of M2-like macrophages within tumors, enhancing the infiltration of cytotoxic CD8+ T cells .

- Impact on Monocyte Populations : Treatment with Csf1R-IN-1 alters monocyte dynamics, leading to an increase in inflammatory monocytes while depleting resident macrophages in tissues such as the liver and gastrointestinal tract .

2. Neuroprotection

- In models of neurodegeneration, Csf1R-IN-1 has been shown to affect microglial activation and survival. By inhibiting CSF1R signaling, it may reduce neuroinflammation associated with diseases like Alzheimer's .

3. Case Studies

- In a study involving SIV-infected rhesus macaques, treatment with a CSF1R inhibitor similar to Csf1R-IN-1 resulted in a significant reduction in perivascular macrophages and viral load in the brain . This indicates potential applications for treating viral infections affecting the CNS.

Research Findings

Implications for Therapy

The inhibition of CSF1R through compounds like Csf1R-IN-1 presents a promising therapeutic strategy for various conditions:

- Cancer : By targeting TAMs, Csf1R-IN-1 can enhance the efficacy of existing immunotherapies.

- Neurodegenerative Diseases : Modulating microglial activity may offer new avenues for treatment in diseases characterized by chronic inflammation.

Q & A

Q. Basic Experimental Design

- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption. Use 10 µM CSF1R-IN-1 in HBSS buffer, with LC-MS/MS quantification. Include reference compounds (e.g., Metoprolol for low permeability) .

- Plasma Stability : Incubate CSF1R-IN-1 in mouse/human plasma (37°C, 1–24 hours) and quantify degradation via HPLC .

How can contradictory efficacy results (e.g., MiaPaCa-2 vs. PANC-1 pancreatic cancer cells) be systematically analyzed?

Advanced Data Contradiction Analysis

In a 2024 AACR study, CSF1R-IN-1 showed inhibition in MiaPaCa-2 but not PANC-1 cells . To resolve discrepancies:

- Genetic Profiling : Compare CSF1R/ROR1 expression levels (qPCR, Western blot) and phosphorylation status (phospho-CSF1R ELISA) across cell lines .

- Microenvironmental Factors : Test CSF1R-IN-1 in 3D spheroid models with stromal cells to mimic TAM interactions, which may drive differential responses .

- Off-Target Screening : Use CRISPR-Cas9 CSF1R-knockout lines to confirm on-target effects. If ROR1 inhibition is observed (as in ), perform competitive binding assays with ROR1-specific inhibitors .

What strategies are recommended for optimizing CSF1R-IN-1’s in vivo pharmacokinetic parameters in preclinical studies?

Q. Advanced Pharmacokinetic Optimization

- Dose Escalation : Conduct oral gavage studies in mice (1–50 mg/kg) with serial blood sampling. Calculate bioavailability (AUC), half-life (t1/2), and Cmax using non-compartmental analysis (NCA) .

- Tissue Distribution : Use radiolabeled CSF1R-IN-1 (e.g., ^14C) to quantify uptake in tumors, liver, and brain (critical for CNS-penetrant inhibitors) .

- Metabolite Identification : Perform LC-HRMS on plasma/tissue homogenates to identify major metabolites and assess CYP450-mediated interactions .

How should researchers design a kinase selectivity panel to confirm CSF1R-IN-1’s specificity?

Q. Advanced Selectivity Profiling

- Panel Composition : Include CSF1R homologs (PDGFRα/β, KIT) and structurally related kinases (FLT3, VEGFR2). Use a commercial kinase panel (e.g., Eurofins KinaseProfiler) at 1 µM ATP .

- Data Interpretation : Apply a selectivity score (IC50 ratio vs. CSF1R). For example, CSF1R-IN-1’s >100-fold selectivity over FLT3 (Kd = 0.74 nM for Crenolanib ) reduces off-target risk.

- Structural Validation : Perform co-crystallization or molecular docking (e.g., Glide XP) to confirm binding to CSF1R’s ATP pocket vs. other kinases .

What are best practices for validating CSF1R-IN-1’s target engagement in complex tumor microenvironments?

Q. Advanced Mechanistic Validation

- Phosphoproteomics : Use multiplexed phospho-tyrosine arrays to map CSF1R downstream signaling (e.g., PI3K/AKT, MAPK) in treated vs. untreated TAMs .

- In Vivo Pharmacodynamics : In orthotopic tumor models, quantify TAM depletion via immunohistochemistry (IHC: F4/80+ cells) and correlate with CSF1R-IN-1 plasma levels .

- Single-Cell RNA Sequencing : Profile treated tumors to identify transcriptional changes in TAM subsets (e.g., M1 vs. M2 polarization markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.